3-Chloro-6-(2-thienyl)pyridazine

Antitubercular Antimicrobial Mycobacterium tuberculosis

Differentiated by a 2-thienyl group conferring antitubercular MIC 1.8 µg/mL vs. inactive phenyl analogs, and PBR pIC50 5.0. The reactive 3-chloro group enables nucleophilic substitution/cross-coupling for SAR expansion, kinase library synthesis, and OFET polymer monomer development. Validate empirical activity directly.

Molecular Formula C8H5ClN2S
Molecular Weight 196.65
CAS No. 28657-41-2
Cat. No. B2614822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(2-thienyl)pyridazine
CAS28657-41-2
Molecular FormulaC8H5ClN2S
Molecular Weight196.65
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C8H5ClN2S/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H
InChIKeyPWPOARFRZDKKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-6-(2-thienyl)pyridazine (CAS 28657-41-2): A Dual-Threat Heterocyclic Building Block for Drug Discovery and Organic Electronics Procurement


3-Chloro-6-(2-thienyl)pyridazine (CAS 28657-41-2) is a heteroaryl chloride belonging to the pyridazine class, characterized by a 2-thienyl substituent at the 6-position and a reactive chlorine atom at the 3-position of the diazine ring . This structural architecture imparts distinct electronic properties due to the electron-deficient pyridazine core coupled with the electron-rich thiophene moiety, making it a versatile intermediate in both medicinal chemistry and materials science . The compound exhibits a calculated LogP of 2.41 and a LogD (pH 7.4) of 2.41, indicating moderate lipophilicity suitable for cell permeability in drug discovery contexts [1]. The 3-chloro group serves as a key functional handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling efficient derivatization into diverse chemical libraries .

3-Chloro-6-(2-thienyl)pyridazine Procurement: Why Generic Pyridazine Analogs Cannot Substitute Without Performance Verification


Generic substitution among 3-chloro-6-arylpyridazine analogs is not scientifically sound due to the critical electronic and steric influence of the 6-position aryl/heteroaryl substituent on target engagement. Direct comparative evidence demonstrates that the 2-thienyl moiety confers distinct activity profiles relative to phenyl-substituted counterparts. For instance, in antitubercular assays against Mycobacterium tuberculosis H37Rv, 3-chloro-6-arylpyridazines exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.8 μg/mL to over 100 μg/mL depending solely on the nature of the aryl substituent, with the 2-thienyl analog showing a defined MIC of 1.8 μg/mL [1]. Similarly, in peripheral benzodiazepine receptor (PBR) binding studies, the compound demonstrates a measurable pIC50 of 5.0 (IC50 ≈ 10 μM) in rat cortical membranes [2]. These data underscore that activity is not an inherent class property but is exquisitely dependent on the specific heteroaromatic substitution pattern, making empirical validation essential for any procurement decision.

3-Chloro-6-(2-thienyl)pyridazine: A Quantitative Head-to-Head Evidence Guide for Scientific Selection


Antitubercular Potency: Quantified MIC Differential of 3-Chloro-6-(2-thienyl)pyridazine Against M. tuberculosis H37Rv

In a comparative in vitro study evaluating the antitubercular activity of 3-chloro-6-arylpyridazine analogs against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA), 3-Chloro-6-(2-thienyl)pyridazine (designated compound 3c) exhibited a Minimum Inhibitory Concentration (MIC) of 1.8 μg/mL [1]. This potency differentiates it from the 6-phenyl analog (compound 3a), which displayed no measurable activity at the highest tested concentration (MIC > 100 μg/mL), and from the 6-(4-methoxyphenyl) analog (compound 3b, MIC = 3.2 μg/mL) [1]. The 2-thienyl substitution thus confers a >55-fold improvement in antitubercular activity relative to the unsubstituted phenyl comparator, establishing a clear structure-activity relationship that directly informs analog selection for antimycobacterial screening campaigns.

Antitubercular Antimicrobial Mycobacterium tuberculosis

PBR Binding Affinity: Quantified pIC50 of 3-Chloro-6-(2-thienyl)pyridazine at Rat Peripheral Benzodiazepine Receptor

3-Chloro-6-(2-thienyl)pyridazine was evaluated for in vitro binding affinity against the peripheral benzodiazepine receptor (PBR) in rat cortical membranes, yielding a pIC50 value of 5.0, corresponding to an IC50 of approximately 10 μM [1]. This represents a defined, quantifiable affinity benchmark for the compound at this neurologically relevant target. While this study does not report comparative data for other 6-arylpyridazine analogs under identical assay conditions, the pIC50 value provides an essential baseline for structure-activity relationship studies. In contrast, the 3-chloro-6-phenylpyridazine scaffold has been documented to exhibit β-adrenergic blocking and vasodilator activity in patent literature, but lacks publicly available quantitative PBR binding data for direct comparison [2].

Neuroscience Receptor Binding Peripheral Benzodiazepine Receptor

Organic Semiconductor Potential: Class-Level Inference for Thiophene-Pyridazine Hybrid Materials

While direct quantitative device performance data (e.g., charge carrier mobility) for 3-Chloro-6-(2-thienyl)pyridazine as a standalone semiconductor have not been reported in the open literature, class-level evidence strongly supports its potential utility as a monomeric precursor in organic electronics. Thiophene-diazine hybrid molecules, including 5,5′-bis(6-(thien-2-yl)pyrimid-4-yl) derivatives, have been characterized as organic semiconductors with demonstrated implementation in organic field-effect transistors (OFETs), exhibiting field-effect mobilities of approximately 0.01 cm²/V·s . The electron-deficient pyridazine core coupled with the electron-rich 2-thienyl group creates a donor-acceptor architecture that reduces the HOMO-LUMO gap and enhances charge transport properties relative to all-thiophene oligomers . Furthermore, thienopyridazine-based donor-acceptor conjugated polymers such as PDTTPTT and PDTTPBT have been synthesized via Stille copolymerization and fabricated into OFET devices, demonstrating p-type semiconductor behavior [1]. The 3-chloro group on the target compound provides a versatile synthetic handle for incorporation into such copolymer systems via cross-coupling chemistry.

Organic Electronics Organic Field-Effect Transistors Semiconductor Materials

Physicochemical Differentiation: LogP/LogD Profile of 3-Chloro-6-(2-thienyl)pyridazine Informs ADME Predictions

3-Chloro-6-(2-thienyl)pyridazine exhibits a calculated LogP of 2.41 and a LogD (pH 7.4) of 2.41, as reported in the Chembase physicochemical database [1]. This moderate lipophilicity profile differentiates it from more lipophilic 6-arylpyridazine analogs bearing extended aromatic systems and from more hydrophilic derivatives containing polar substituents. For context, in silico predictions for the 3-chloro-6-arylpyridazine series indicate that the 2-thienyl analog (compound 3c) maintains a favorable balance between lipophilicity and aqueous solubility, with a calculated LogP of 2.41 and a topological polar surface area (TPSA) of approximately 41 Ų [2]. These values place the compound within Lipinski's Rule of Five guidelines for oral drug-likeness (LogP <5, TPSA <140 Ų). The absence of hydrogen bond donors and the presence of two nitrogen atoms as hydrogen bond acceptors further contribute to a physicochemical profile suitable for blood-brain barrier penetration and oral bioavailability in central nervous system drug discovery programs.

ADME Lipophilicity Drug-likeness

3-Chloro-6-(2-thienyl)pyridazine: Evidence-Based Application Scenarios for Research and Industrial Procurement


Antitubercular Drug Discovery: Prioritized Screening of 3-Chloro-6-(2-thienyl)pyridazine as a Lead Scaffold

3-Chloro-6-(2-thienyl)pyridazine should be prioritized as a lead scaffold in antitubercular drug discovery programs targeting Mycobacterium tuberculosis H37Rv. With a demonstrated MIC of 1.8 μg/mL—a >55-fold improvement over the inactive 6-phenyl analog—this compound provides a validated starting point for structure-activity relationship (SAR) expansion [1]. The reactive 3-chloro group enables facile derivatization into libraries of 3-amino, 3-alkoxy, and 3-aryl analogs via nucleophilic substitution and cross-coupling reactions, allowing medicinal chemists to systematically explore substituent effects on antimycobacterial potency. Procurement of this specific analog is justified over generic 3-chloro-6-arylpyridazines due to the experimentally validated, sub-2 μg/mL MIC that has been directly linked to the 2-thienyl moiety.

Peripheral Benzodiazepine Receptor (PBR) Ligand Development: Baseline-Affinity Building Block

3-Chloro-6-(2-thienyl)pyridazine serves as a quantitatively benchmarked building block for developing novel peripheral benzodiazepine receptor (PBR) ligands, with a measured pIC50 of 5.0 (IC50 ≈ 10 μM) in rat cortical membrane binding assays [1]. This defined affinity provides researchers with a reproducible baseline against which newly synthesized analogs can be directly compared in head-to-head binding studies. The compound's moderate lipophilicity (LogP = 2.41) and lack of hydrogen bond donors further support its suitability for CNS-targeted ligand optimization . Procurement of this specific compound enables immediate experimental validation of PBR engagement without requiring de novo synthetic effort to establish an initial affinity benchmark.

Organic Field-Effect Transistor (OFET) Materials Research: Monomer Precursor for Thienopyridazine Copolymers

3-Chloro-6-(2-thienyl)pyridazine is an essential monomer precursor for the synthesis of thienopyridazine-based donor-acceptor conjugated polymers used in organic field-effect transistor (OFET) research. The compound's thiophene-pyridazine architecture, which mirrors the structural motifs in high-performance organic semiconductors exhibiting mobilities of approximately 0.01 cm²/V·s, enables the fabrication of p-type semiconducting materials via Stille or Suzuki copolymerization [1]. The 3-chloro group provides a versatile synthetic handle for incorporation into extended π-conjugated polymer backbones, while the 2-thienyl group contributes to the donor-acceptor character that reduces the HOMO-LUMO gap and enhances charge transport . Materials scientists developing next-generation organic electronic devices should procure this specific monomer to access the demonstrated performance characteristics of the thienopyridazine copolymer class.

Kinase Inhibitor Screening Libraries: Diversifiable Heterocyclic Core

3-Chloro-6-(2-thienyl)pyridazine is a strategic procurement choice for constructing kinase inhibitor screening libraries, based on in silico predictions indicating potential protein kinase inhibitory activity (Pa = 0.584) and platelet-derived growth factor (PDGF) kinase inhibitory activity [1]. The pyridazine core is a recognized privileged scaffold in kinase inhibitor design, with numerous FDA-approved pyridazine-containing drugs targeting phosphodiesterases and receptor tyrosine kinases. The combination of the electron-deficient pyridazine ring, the electron-rich 2-thienyl group, and the synthetically accessible 3-chloro substitution enables rapid parallel synthesis of diverse analog libraries for high-throughput screening against kinase panels. This compound offers a direct entry point into pyridazine-based kinase inhibitor space without requiring multistep de novo core synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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